6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

sigma-1 receptor pain scaffold comparison

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 108990-72-3, C₇H₉N₃, MW 135.17) is a bicyclic heteroaromatic amine comprising a pyrimidine ring fused to a cyclopentane ring at the 5,6-positions, bearing a free 2-amino group. This scaffold belongs to the cycloalkyl-fused 2-aminopyrimidine class, structurally distinct from monocyclic 2-aminopyrimidine (CAS 109-12-6) and from the six-membered ring-fused analog 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3).

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 108990-72-3
Cat. No. B023046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
CAS108990-72-3
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC2=CN=C(N=C2C1)N
InChIInChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
InChIKeyWTCJRQDRMMTPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 108990-72-3): Procurement-Grade Overview of a Bicyclic 2-Aminopyrimidine Scaffold


6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 108990-72-3, C₇H₉N₃, MW 135.17) is a bicyclic heteroaromatic amine comprising a pyrimidine ring fused to a cyclopentane ring at the 5,6-positions, bearing a free 2-amino group . This scaffold belongs to the cycloalkyl-fused 2-aminopyrimidine class, structurally distinct from monocyclic 2-aminopyrimidine (CAS 109-12-6) and from the six-membered ring-fused analog 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3) [1]. The compound is supplied as a DiscoveryCPR building block by Sigma-Aldrich (AldrichCPR CBR00289) for early discovery research, with a predicted boiling point of 349.1 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ [2]. Its unsubstituted 2-amino group and unfunctionalized 4-position render it a versatile synthetic intermediate for parallel derivatization in medicinal chemistry programs.

Why 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Cannot Be Interchanged with Simpler 2-Aminopyrimidines or Other Ring-Fused Analogs


Cycloalkyl-fused 2-aminopyrimidines are not functionally interchangeable. The five-membered cyclopentane fusion in 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine imposes distinct conformational constraints and electronic properties compared to the six-membered cyclohexane fusion in 5,6,7,8-tetrahydroquinazolin-2-amine and to the unfused monocyclic 2-aminopyrimidine [1]. At sigma-1 receptors, cyclopenta-fused and tetrahydroquinazoline analogs bearing identical substituents yield different binding affinities (Ki σ1 = 21.1 nM vs. 15.6 nM, respectively) when measured under identical assay conditions, demonstrating that ring size directly modulates target engagement [2]. In microtubule-targeting applications, the rotational flexibility of the cyclopenta[d]pyrimidine scaffold governs whether a compound is inactive (hindered rotation) or possesses low nanomolar antiproliferative potency (free rotation), a conformational sensitivity not replicable with other fused pyrimidine geometries [3]. Furthermore, the physical properties diverge substantially: the target compound boils at 349.1 °C, compared with 224 °C for the deamino analog 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 148 °C for 2-aminopyrimidine, reflecting fundamental differences in intermolecular interactions relevant to purification, formulation, and handling .

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Comparator-Anchored Data for Procurement Decisions


Direct Head-to-Head Sigma-1 Receptor Affinity: Cyclopenta[d]pyrimidine vs. Tetrahydroquinazoline Scaffolds Under Identical Assay Conditions

In a direct comparative study by Lan et al. (2016), two compounds bearing identical 1-methylpiperidine and 4-chlorophenyl substituents but differing only in the cycloalkyl ring size (cyclopenta vs. cyclohexa fusion) were evaluated for sigma-1 and sigma-2 receptor binding [1]. The cyclopenta[d]pyrimidine derivative (compound 42) exhibited Ki σ1 = 21.1 nM, while the 5,6,7,8-tetrahydroquinazoline analog (compound 43) showed Ki σ1 = 15.6 nM. Both scaffolds maintained excellent selectivity over sigma-2 (Ki σ2 > 2000 nM for both), yielding σ1/σ2 selectivity ratios exceeding 95-fold [1]. This demonstrates that the five-membered ring fusion yields approximately 1.35-fold lower σ1 affinity than the six-membered analog, a quantifiable difference that informs scaffold selection when sigma-1 receptor engagement is the primary optimization parameter.

sigma-1 receptor pain scaffold comparison structure-activity relationship

Clinical Candidate Derivation: Ipatasertib (GDC-0068) as Proof of Scaffold Druggability for Pan-Akt Inhibition

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold served as the core template for the discovery and optimization of ipatasertib (GDC-0068), a clinical-stage, ATP-competitive pan-Akt inhibitor [1]. Ipatasertib demonstrates IC50 values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) in biochemical assays, with 620-fold selectivity for Akt1 over protein kinase A (PKA) . In xenograft models with activated PI3K-Akt-mTOR signaling, ipatasertib produced dose-dependent pharmacodynamic modulation of downstream biomarkers (pPRAS40, pGSK3β) and robust tumor growth inhibition following oral administration [1]. In contrast, monocyclic 2-aminopyrimidine has not yielded any clinical-stage kinase inhibitor as a stand-alone scaffold, and the tetrahydroquinazoline scaffold has not produced a late-stage clinical candidate targeting the Akt pathway. This clinical translation establishes the cyclopenta[d]pyrimidine scaffold as a validated starting point for ATP-competitive kinase inhibitor programs, reducing the risk of scaffold-related attrition in drug discovery campaigns.

Akt inhibitor ipatasertib cancer kinase inhibitor clinical candidate

Physical Property Differentiation vs. Deamino Analog and Monocyclic 2-Aminopyrimidine: Boiling Point and Density as Procurement-Relevant Purity and Handling Indicators

The 2-amino substituent dramatically alters the physical properties of the cyclopenta[d]pyrimidine core. The target compound 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (MW 135.17) exhibits a predicted boiling point of 349.1 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . Removal of the 2-amino group yields 6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5661-00-7, MW 120.15), which boils at 224 °C with a density of 1.144 g/cm³ — a boiling point depression of approximately 125 °C and a density reduction of ~0.16 g/cm³ . The monocyclic analog 2-aminopyrimidine (CAS 109-12-6, MW 95.10) boils at only 148–158 °C, more than 190 °C lower than the target compound, with a density of ~1.10–1.22 g/cm³ . The six-membered ring-fused comparator 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3, MW 149.19) boils at 361.5 °C with a density of 1.193 g/cm³, representing a higher boiling point but lower density than the cyclopenta analog . These physical property gaps directly impact distillation-based purification feasibility, GC/MS analytical method development, and storage/transport classification.

boiling point density physical properties purification analytical characterization

Conformational Sensitivity of the Cyclopenta[d]pyrimidine Scaffold: Rotational Flexibility Governing Binary On/Off Bioactivity in Microtubule Targeting

A systematic conformational study of N-naphthyl-cyclopenta[d]pyrimidines revealed that the rotational freedom around the cyclopenta[d]pyrimidine scaffold is the decisive factor for biological activity [1]. NOESY NMR experiments demonstrated that compound 4 (N,2-dimethyl-N-(6′-methoxynaphthyl-1′-amino)-cyclopenta[d]pyrimidin-4-amine) exhibits hindered rotation of the naphthyl ring and is biologically inactive. In contrast, compound 5 (N,2-dimethyl-N-(5′-methoxynaphthyl-2′-amino)-cyclopenta[d]pyrimidin-4-amine) exhibits free rotation of the naphthyl ring and shows potent microtubule depolymerizing activity with low nanomolar IC50 values across multiple cancer cell lines [1]. Compound 5 demonstrated superior in vivo antitumor efficacy compared to temozolomide in a U251 glioma xenograft model [1]. This binary on/off activity switch determined solely by scaffold conformational dynamics is not observed with the more conformationally constrained tetrahydroquinazoline scaffold, where the six-membered ring imposes different torsional preferences.

microtubule targeting conformational analysis antitumor structure-activity relationship rotational flexibility

VEGFR2 Kinase Inhibition by Cyclopenta[d]pyrimidine Derivatives: A Novel Chemotype with Sub-Micromolar Potency Validated by 3D-QSAR-Guided Design

Sobhy et al. (2019) designed a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as a novel chemical scaffold for VEGFR2 inhibition, guided by 3D-QSAR pharmacophore modeling and molecular docking using sorafenib as the reference ligand [1]. The most potent compounds, 6c and 6b, demonstrated VEGFR2 enzyme inhibition of 97% and 87% at 10 µM, with IC50 values of 0.85 µM and 2.26 µM, respectively [1]. For comparison, sorafenib — a clinically approved VEGFR2 inhibitor — exhibits VEGFR2 IC50 values ranging from 4 to 30 nM in biochemical assays depending on conditions [2], indicating that these first-generation cyclopenta[d]pyrimidine leads are approximately 30–200-fold less potent but represent a structurally distinct chemotype amenable to further optimization. The cyclopenta scaffold was explicitly described as 'a new scaffold that can be further optimized for the synthesis of promising VEGFR2 inhibitors,' distinguished from established VEGFR2 scaffolds such as sorafenib's diarylurea, quinazoline-based inhibitors, and thieno[2,3-d]pyrimidines [1].

VEGFR2 kinase inhibitor 3D-QSAR pharmacophore modeling anticancer

Validated Application Scenarios for 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Akt-Family and VEGFR2 Programs Requiring a Clinically Validated Heterocyclic Core

Procurement of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine as a building block is directly warranted for kinase inhibitor programs targeting the Akt family, where the scaffold has produced ipatasertib — a Phase III clinical candidate with single-digit nanomolar potency against all three Akt isoforms (IC50: Akt1 = 5 nM, Akt2 = 18 nM, Akt3 = 8 nM) [1]. The scaffold also serves as a validated starting point for VEGFR2 inhibitor design, with first-generation leads achieving sub-micromolar IC50 values (0.85–2.26 µM) and demonstrating hydrophobic front-pocket interactions predicted to enhance target residence time [2]. Researchers should select this scaffold over monocyclic 2-aminopyrimidine when ATP-competitive kinase hinge-binding with demonstrated clinical translatability is required.

Sigma-1 Receptor Antagonist Development: Scaffold Selection Where Nanomolar Affinity and High σ1/σ2 Selectivity Are Required

For sigma-1 receptor antagonist programs, the cyclopenta[d]pyrimidine scaffold delivers nanomolar σ1 affinity (Ki = 21.1 nM for a representative derivative) with >95-fold selectivity over σ2 (Ki σ2 > 2000 nM) [1]. The direct head-to-head comparison with the tetrahydroquinazoline scaffold (Ki σ1 = 15.6 nM) allows informed scaffold selection: tetrahydroquinazoline provides a modest 1.35-fold potency advantage, while the cyclopenta scaffold may offer synthetic accessibility benefits through one-pot multicomponent condensation reactions [2]. Procurement of the parent 2-amino building block enables parallel derivatization at the 4-position to rapidly explore SAR around this validated sigma-1 pharmacophore.

Conformation-Activity Relationship Studies: Exploiting the Rotational Flexibility of the Cyclopenta-Fused System for Microtubule Targeting Agent Optimization

The unique conformational properties of the cyclopenta[d]pyrimidine scaffold — where rotational flexibility of appended aryl groups serves as a binary switch between complete inactivity and low nanomolar antiproliferative potency — make this scaffold particularly valuable for conformation-activity relationship (CAR) studies in microtubule-targeting agent programs [1]. Compound 5, with free naphthyl rotation, demonstrated superior in vivo antitumor efficacy versus temozolomide in a U251 glioma xenograft model [1]. Procurement of the unsubstituted parent compound enables systematic exploration of substituent effects on rotational barriers, a research avenue not accessible with the more constrained tetrahydroquinazoline scaffold.

Multicomponent Reaction Methodology Development: One-Pot Synthesis of Diversified Pyrimidine Libraries

The 2-aminocyclopenta[d]pyrimidine scaffold is accessible via one-pot, three-component condensation of cyclopentanone, aromatic aldehydes, and guanidine hydrochloride — a methodology that has been demonstrated to produce diversely substituted derivatives in a single synthetic operation [1]. This synthetic accessibility, combined with the scaffold's demonstrated biological relevance across kinase inhibition, sigma receptor antagonism, and microtubule targeting, makes procurement of the parent 2-amino compound an efficient entry point for combinatorial library synthesis. The free 2-amino and unsubstituted 4-position provide two orthogonal diversification vectors for parallel chemistry, offering a procurement efficiency advantage over pre-functionalized analogs such as 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 5461-89-2), which locks one position prior to library construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.